Lipophilicity and HBA Capacity vs. Parent Benzamidoxime
Introduction of the 4-[2-(dimethylamino)ethoxy] substituent onto the benzamidoxime core significantly shifts computed physicochemical parameters compared to the unsubstituted parent (benzamidoxime). The target compound exhibits a XLogP3-AA of 1.1 versus an estimated 0.7 for benzamidoxime, and its hydrogen bond acceptor count rises from 2 to 4 [1]. This difference is relevant because the metabolic stability of amidoximes correlates with N-oxygenation activity, which itself depends on lipophilicity-driven access to microsomal enzymes.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) and hydrogen bond acceptor count (HBA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; HBA = 4; TPSA = 71.1 Ų |
| Comparator Or Baseline | Benzamidoxime: estimated XLogP3-AA ≈ 0.7; HBA = 2; TPSA ≈ 58 Ų (PubChem data for parent compound) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.4; ΔHBA = +2; ΔTPSA ≈ +13 Ų |
| Conditions | Computed via PubChem 2.2 (XLogP3 3.0, Cactvs 3.4.8.24) [1] |
Why This Matters
Higher lipophilicity and HBA capacity predict improved passive membrane permeability and differentiated protein-binding landscapes, which are decisive when selecting an amidoxime scaffold for cell-based functional assays.
- [1] PubChem Compound Summary CID 24695591. 4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/500024-72-6 View Source
